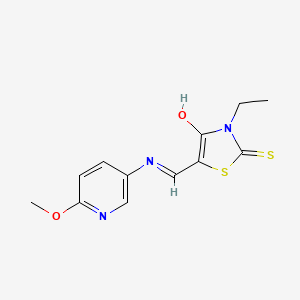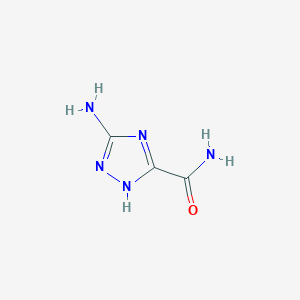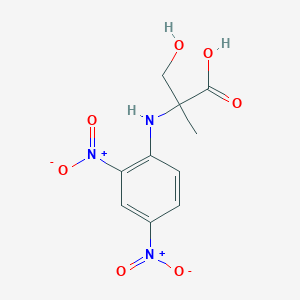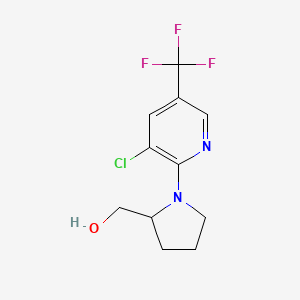![molecular formula C19H22N2O4 B2533838 [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794987-61-3](/img/structure/B2533838.png)
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a chemical compound that is widely used in scientific research. It is a derivative of the popular anesthetic drug, lidocaine, and is commonly referred to as lidocaine ethylaminoacetate. This compound has been extensively studied for its potential applications in various fields of research, including medicine, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Compound X has shown promise as a scaffold for designing novel drugs. Researchers have explored its potential as an anticonvulsant, anti-cancer, and antibiotic agent. By modifying its structure, scientists aim to create compounds with improved efficacy and reduced side effects. For instance, derivatives of Compound X have been synthesized and evaluated for their antimalarial activity .
Heterocyclic Chemistry
The utility of Compound X extends to heterocyclic chemistry. It serves as a building block for acyclic, carbocyclic, and heterocyclic derivatives. These derivatives can be further functionalized to yield diverse structures. Researchers have successfully synthesized five- and six-membered heterocycles using Compound X as a starting material. These efforts contribute to the development of new bioactive compounds .
Synthesis of 2-Anilinopyrimidines
Compound X shares structural similarities with 2-anilinopyrimidines. Under microwave conditions, it can undergo aromatic nucleophilic substitution reactions with differently substituted anilines. These reactions lead to the formation of novel derivatives. The substituents on the aniline ring significantly influence the reaction efficiency and product yield .
Biomedical Applications
Researchers have explored the biological activity of Compound X and its derivatives. By understanding its interactions with biological targets, they aim to develop therapeutic agents. For example, virtual screening studies have docked antimalarial derivatives of Compound X against a Pf-DHODH protein target. These findings could guide the design of enhanced antimalarial drugs .
Computational Chemistry
Computational studies play a crucial role in understanding the behavior of Compound X and predicting its properties. Quantum mechanical calculations, molecular dynamics simulations, and docking studies provide insights into its stability, reactivity, and binding affinity with biological targets.
Gaber, H. M., Bagley, M. C., Muhammad, Z. A., & Gomha, S. M. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(24), 14692–14708. Link Abstract from “Microwave-assisted simple synthesis of 2-anilinopyrimidines including novel derivatives.” RSC Advances, 10(20), 11838–11844. Link Abstract from “Virtual screening and molecular dynamic simulations of antimalarial derivatives of 2-anilino 4-amino substituted quinazolines docked against a Pf-DHODH protein target.” Journal of Medical and Health Sciences, 1(1), 1–10. Link
Propiedades
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(2)16-10-8-15(9-11-16)20-18(22)13-25-19(23)12-14-6-4-5-7-17(14)24-3/h4-11H,12-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHXLJBJKDXSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)




![N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2533770.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2533771.png)



![N-(1-cyanocyclopentyl)-2-[[5-oxo-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2533775.png)
![3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2533776.png)

![5-Bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2533778.png)